molecular formula C11H22N2O4 B557211 Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate CAS No. 72648-80-7

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

Cat. No. B557211
CAS RN: 72648-80-7
M. Wt: 246.3 g/mol
InChI Key: WVFXXOLKYIPCAX-UHFFFAOYSA-N
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Description

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is a key precursor for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins . It is a derivative of glycine .


Synthesis Analysis

The synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular formula of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is C11H22N2O4 . It has an average mass of 246.303 Da and a mono-isotopic mass of 246.157959 Da .


Chemical Reactions Analysis

The methacrylate in Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate can be polymerized to generate a polymer with pendant amine functionality . The protecting group, BOC, is usually removed with acid .


Physical And Chemical Properties Analysis

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is a solid substance with a white to off-white color . It has a molecular weight of 282.76 .

Scientific Research Applications

  • Catalytic N-Alkylation of Aminothiophenes : Cao Sheng and F. Yu (2005) described the use of ethyl acetate in the catalytic N-alkylation of N-Boc-aminothiophenes, indicating its role in synthesizing certain organic compounds (Cao & Yu, 2005).

  • Asymmetric Synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids : Williams et al. (2003) discussed the synthesis of various organic compounds, including ethyl N-tert-butoxycarbonyl-N-(1′2′-diphenyl-2-hydroxyethyl)glycinate, highlighting its potential in the asymmetric synthesis of α-amino acids (Williams et al., 2003).

  • Synthesis of BOC-Protected Thio-1,3,4-Oxadiazol-2-Yl Derivatives : Shafi, Rajesh, and Senthilkumar (2021) synthesized derivatives involving ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate, exploring their potential in industrial applications, particularly in photoelectronic devices (Shafi, Rajesh & Senthilkumar, 2021).

  • N-Benzyl-N-(tert-butyloxycarbonyl)glycine Study : Doi et al. (1998) conducted a study on an amino acid mimic crystallized from ethyl acetate, providing insights into structural properties relevant to biochemical research (Doi et al., 1998).

  • Synthesis and Transformation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate : Bevk et al. (2001) investigated the preparation of this compound from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and its reactions with various amines and hydrazines, suggesting its relevance in the creation of fused pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).

  • Design of Dual Responsive Nanoparticles : Yildirim et al. (2016) described the use of 2-((tert-butoxycarbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)ethyl methacrylate in the creation of pH- and redox-responsive nanoparticles for drug delivery, highlighting its potential in pharmaceutical applications (Yildirim et al., 2016).

  • Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate in Peptide Synthesis : Thalluri et al. (2013) demonstrated the use of this compound as a coupling reagent in peptide synthesis, showing its efficiency and sustainability in organic synthesis (Thalluri et al., 2013).

  • Enantioselective Synthesis of β-Amino Alcohols : Evans and Ellman (2003) described the stereoselective synthesis of 1,2-disubstituted β-amino alcohols using N-tert-butanesulfinyl α-alkoxyaldimines, which can be made using compounds similar to Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate (Evans & Ellman, 2003).

Safety And Hazards

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate can be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4/h12H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFXXOLKYIPCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401879
Record name Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

CAS RN

72648-80-7
Record name Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl bromoacetate (10.35 ml, 94.0 mmol) was added drop wise to a mixture of tert-butyl(2-aminoethyl)carbamate (15.0 g, 94.0 mmol), triethylamine (16.87 ml, 122 mmol) and THF (200 ml) at 0° C. After stirring 18 h at room temperature the reaction mixture was filtered, the filtrate diluted with DCM, washed with water, the organic layer dried over Na2SO4 and evaporated to give the title compound as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 6.62 (s, br, 1H), 4.00 (q, 2H), 3.28 (s, 2H), 3.04-2.90 (m, 2H), 2.58-2.49 (m, 2H), 1.26 (s, 9H), 1.11 (t, 3H).
Quantity
10.35 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
16.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ML Hovlid - 2014 - search.proquest.com
Virus-like particles (VLPs) are composed of multiple copies of protein subunits, which self-assemble into homogeneously sized protein nanoparticles, making them attractive platforms …
Number of citations: 2 search.proquest.com

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